![molecular formula C20H18N2O3S2 B2720202 N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 303026-19-9](/img/structure/B2720202.png)
N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzyl group, a methoxyphenyl group, and an acetamide group. These groups contribute to the overall properties of the compound.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Properties
Research on derivatives related to this compound has shown significant antimicrobial activity. A novel series of thiazolidinone derivatives has been synthesized, demonstrating excellent activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans. These compounds have also shown promising cytotoxic activities in vitro, highlighting their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Anticancer Potential
The synthesis and evaluation of thiazolidin-4-one derivatives, incorporating the structure similar to the compound of interest, have shown potential anticancer properties. The anticancer activity evaluation of these derivatives emphasizes their significance in the development of new therapeutic agents targeting various cancer cell lines. These findings suggest a promising avenue for further research into the use of such compounds in cancer treatment strategies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-16-9-7-14(8-10-16)11-17-19(24)22(20(26)27-17)13-18(23)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSUMLLPRNBBS-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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